molecular formula C21H30ClNO3 B13430007 4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride

4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride

Cat. No.: B13430007
M. Wt: 379.9 g/mol
InChI Key: XFJHKZVBOXTHEN-UHFFFAOYSA-N
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Description

4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride is a chemical compound known for its pharmaceutical applications. It is a methylethyl analogue of oxybutynin hydrochloride, which is commonly used as an antispasmodic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride involves several steps. The starting materials typically include ethyl(methyl)amine and but-2-yne-1,4-diol. The reaction proceeds through a series of steps including alkylation, esterification, and hydrochloride formation .

Industrial Production Methods

Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride undergoes various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on muscarinic receptors, inhibiting their activity and thereby reducing muscle spasms. The compound’s molecular structure allows it to bind effectively to these receptors, blocking the action of acetylcholine and leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride is unique due to its specific molecular modifications, which enhance its binding affinity and selectivity for muscarinic receptors. This results in improved therapeutic efficacy and reduced side effects compared to other similar compounds .

Properties

Molecular Formula

C21H30ClNO3

Molecular Weight

379.9 g/mol

IUPAC Name

4-[ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride

InChI

InChI=1S/C21H29NO3.ClH/c1-3-22(2)16-10-11-17-25-20(23)21(24,18-12-6-4-7-13-18)19-14-8-5-9-15-19;/h4,6-7,12-13,19,24H,3,5,8-9,14-17H2,1-2H3;1H

InChI Key

XFJHKZVBOXTHEN-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl

Origin of Product

United States

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